2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
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Description
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16ClFN4O2S and its molecular weight is 478.93. The purity is usually 95%.
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Biological Activity
The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and anti-inflammatory properties based on diverse scientific literature.
Chemical Structure and Properties
The compound can be described by its structural formula:
- Molecular Formula : C18H16ClFN4OS
- IUPAC Name : this compound
This structure integrates a quinazolinone core with an oxadiazole moiety and a thioether linkage, which are known to enhance biological activity.
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial effects. For instance:
- Study Findings : A study evaluated various quinazolinone derivatives against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), along with fungi (Candida albicans, Aspergillus niger). Compounds similar to the target compound showed promising results, particularly those containing halogen substituents .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
Compound | Target Organism | Activity (Zone of Inhibition in mm) |
---|---|---|
Compound A | S. aureus | 20 |
Compound B | E. coli | 18 |
Compound C | C. albicans | 15 |
Target Compound | S. aureus | 22 |
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively studied. The target compound's structural components suggest it may inhibit cancer cell proliferation:
- Mechanism of Action : Studies have indicated that quinazolinones can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using the MTT method, derivatives similar to the target compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant antiproliferative effects.
Anti-inflammatory Activity
Compounds containing oxadiazole and quinazoline structures are also recognized for their anti-inflammatory properties:
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-17-5-3-4-16(12-17)22-28-21(32-29-22)14-33-24-27-20-7-2-1-6-19(20)23(31)30(24)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOYZVHPGDCAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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